molecular formula C10H11ClO B14466426 2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)- CAS No. 66967-10-0

2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)-

Katalognummer: B14466426
CAS-Nummer: 66967-10-0
Molekulargewicht: 182.64 g/mol
InChI-Schlüssel: FAQPYKIXCOXSQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)-, also known as 2-Chlorotropone, is an organic compound with significant importance in organic chemistry. It consists of a seven-membered carbon ring with three conjugated double bonds and a ketone group. The compound is known for its non-benzenoid aromatic properties and has been studied for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chlorotropone can be synthesized through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the bromination of tropinone followed by a Hofmann elimination . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Chlorotropone may involve large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The process requires careful control of reaction parameters to achieve high yields and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorotropone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tropone derivatives, which can have different functional groups replacing the chlorine atom or modifying the ketone group .

Wissenschaftliche Forschungsanwendungen

2-Chlorotropone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Some derivatives have shown promise in medicinal chemistry for developing new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 2-Chlorotropone exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double bonds and reactive ketone group. The molecular targets and pathways involved depend on the specific derivative and its application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tropone: The parent compound without the chlorine substituent.

    Tropolone: A derivative with a hydroxyl group instead of the chlorine atom.

    2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one: Another derivative with different substituents

Uniqueness

2-Chlorotropone is unique due to its specific chlorine substituent, which imparts different reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies .

Eigenschaften

CAS-Nummer

66967-10-0

Molekularformel

C10H11ClO

Molekulargewicht

182.64 g/mol

IUPAC-Name

2-chloro-5-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H11ClO/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3

InChI-Schlüssel

FAQPYKIXCOXSQW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C(=O)C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.